molecular formula C11H21ClO2 B14384207 3-Chloropropyl octanoate CAS No. 88606-70-6

3-Chloropropyl octanoate

Cat. No.: B14384207
CAS No.: 88606-70-6
M. Wt: 220.73 g/mol
InChI Key: PEVLZFLWQKFZLP-UHFFFAOYSA-N
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Description

3-Chloropropyl octanoate: is an organic compound with the molecular formula C11H21ClO2 . It is an ester formed from the reaction of 3-chloropropanol and octanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropyl octanoate typically involves the esterification reaction between 3-chloropropanol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Various esters or alcohols depending on the nucleophile used.

    Hydrolysis: 3-chloropropanol and octanoic acid.

    Reduction: 3-chloropropanol.

Mechanism of Action

The mechanism of action of 3-chloropropyl octanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 3-chloropropanol and octanoic acid. These products can then participate in further biochemical reactions. The ester group can also be involved in nucleophilic substitution reactions, leading to the formation of different compounds .

Comparison with Similar Compounds

Uniqueness: 3-Chloropropyl octanoate is unique due to its longer carbon chain compared to similar compounds like 3-chloropropyl acetate and 3-chloropropyl butyrate. This longer chain imparts different physical and chemical properties, making it suitable for specific applications in industry and research .

Properties

CAS No.

88606-70-6

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

3-chloropropyl octanoate

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h2-10H2,1H3

InChI Key

PEVLZFLWQKFZLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCCl

Origin of Product

United States

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